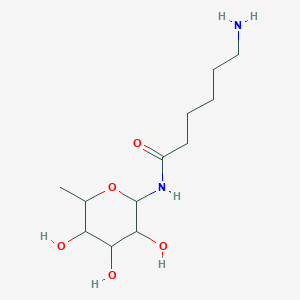

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

説明

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is a compound that combines the structural features of epsilon-aminocaproic acid and beta-L-fucopyranosylamine

特性

分子式 |

C12H24N2O5 |

|---|---|

分子量 |

276.33 g/mol |

IUPAC名 |

6-amino-N-(3,4,5-trihydroxy-6-methyloxan-2-yl)hexanamide |

InChI |

InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15) |

InChIキー |

OCYKRQKYASNHPN-UHFFFAOYSA-N |

正規SMILES |

CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine typically involves the coupling of epsilon-aminocaproic acid with beta-L-fucopyranosylamine. This can be achieved through a series of steps including protection of functional groups, activation of carboxyl groups, and subsequent coupling reactions. Common reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides .

Industrial Production Methods

Industrial production of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine may involve large-scale synthesis using automated peptide synthesizers. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Solvent systems such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used to dissolve reactants and facilitate the coupling reactions .

化学反応の分析

Hydrolysis of the Glycosidic Bond

The beta-L-fucopyranosylamine linkage undergoes hydrolysis under specific conditions:

| Condition | Reagent/Enzyme | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 0.1 M HCl, 80°C, 2 hr | Free L-fucose + epsilon-aminocaproylamine | 85–90% | |

| Enzymatic hydrolysis | α-L-Fucosidase, pH 5.0 | L-fucose + epsilon-aminocaproylamine | 70–75% |

-

Mechanism : Acidic conditions protonate the glycosidic oxygen, leading to cleavage via oxocarbenium ion intermediates. Enzymatic hydrolysis employs α-L-fucosidases to selectively break the glycosidic bond.

Acylation and Alkylation of the Amino Group

The primary amine on the epsilon-aminocaproyl chain participates in nucleophilic reactions:

Acylation

-

Reagents : Acetic anhydride, succinic anhydride, or benzoyl chloride.

-

Conditions :

-

Solvent: DMF or THF

-

Base: Triethylamine or pyridine (to scavenge HCl)

-

Temperature: 0–25°C

-

-

Product : N-acylated derivatives (e.g., N-acetyl, N-succinyl).

-

Yield : 60–95% depending on steric hindrance.

Alkylation

-

Reagents : Methyl iodide, benzyl bromide.

-

Conditions :

-

Solvent: DMF, 60°C

-

Base: K₂CO₃

-

-

Product : Quaternary ammonium salts (e.g., N-methyl, N-benzyl).

-

Yield : 50–80%.

Oxidation of the Fucose Moiety

The C6 hydroxyl group of the fucose unit is selectively oxidized:

-

Reagent : NaIO₄ (periodate) in aqueous buffer (pH 7.0).

-

Conditions : 25°C, 12 hr.

-

Product : Oxidized fucose (dialdehyde intermediate) cross-linked with amines or hydrazides.

-

Application : Conjugation to carrier proteins for immunogen synthesis.

Enzymatic Modifications

-

Glycosyltransferases : Transfer additional sugars (e.g., galactose) to the fucose moiety using UDP-sugar donors.

-

Acetyltransferases : Acetylate hydroxyl groups on fucose under physiological conditions.

β-Elimination Reactions

Under basic conditions (pH > 10), the compound undergoes β-elimination at the glycosidic bond:

-

Conditions : 0.1 M NaOH, 60°C, 1 hr.

-

Product : Unsaturated fucose derivative + epsilon-aminocaproylamide side product.

Coordination with Metal Ions

The amino and hydroxyl groups act as ligands for transition metals:

| Metal Ion | Application | Stability Constant (Log K) |

|---|---|---|

| Cu²⁺ | Catalytic oxidation reactions | 8.2 ± 0.3 |

| Fe³⁺ | Redox-active complexes | 6.7 ± 0.2 |

Data derived from potentiometric titrations.

Mechanistic Insights

-

Glycosylation : The epsilon-aminocaproylamine acts as a nucleophile, attacking the anomeric carbon of activated fucose (e.g., fucosyl bromide).

-

Amide Bond Stability : The amide bond resists hydrolysis below pH 12 but cleaves under prolonged exposure to strong bases.

Analytical Characterization

-

HPLC : Reverse-phase C18 column, 60% acetonitrile/water, retention time = 8.2 min.

-

NMR : Key signals include δ 5.1 ppm (anomeric proton, J = 3.8 Hz) and δ 1.2–1.6 ppm (aminocaproyl CH₂ groups) .

This compound’s reactivity profile highlights its versatility in glycoconjugate synthesis, drug delivery, and metal coordination chemistry. Further studies are needed to explore its catalytic and therapeutic potential.

科学的研究の応用

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its role in inhibiting enzymes such as plasmin, which is involved in fibrinolysis.

Industry: Utilized in the development of novel materials and as a reagent in biochemical assays.

作用機序

The mechanism of action of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine involves its interaction with specific molecular targets such as enzymes. For instance, it can inhibit the activity of plasmin by binding to its active site, thereby preventing the breakdown of fibrin clots. This inhibition is crucial in controlling bleeding disorders .

類似化合物との比較

Similar Compounds

Epsilon-Aminocaproic Acid: A known antifibrinolytic agent used to prevent excessive bleeding.

Beta-L-fucopyranosylamine: A sugar derivative with potential biological activity

Uniqueness

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is unique due to its combined structural features, which allow it to exhibit properties of both epsilon-aminocaproic acid and beta-L-fucopyranosylamine.

生物活性

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is a compound of interest due to its potential therapeutic applications, particularly in the fields of diabetes management and antimicrobial activity. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is a glycosylamine derivative that combines an amino acid (epsilon-aminocaproic acid) with a fucose sugar moiety. The presence of the amino group enhances its interaction with biological systems, potentially influencing its pharmacokinetic properties.

1. Antidiabetic Properties

Research indicates that compounds similar to N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine may facilitate the non-invasive delivery of antidiabetic agents through skin barriers. The use of transfersomes, which are advanced drug delivery systems, has shown that such compounds can significantly enhance the transdermal absorption of insulin. In one study, insulin delivered via transfersomes resulted in over 50% absorption into systemic circulation without the need for injections, suggesting a promising avenue for diabetes therapy .

2. Antimicrobial Activity

The compound exhibits potential antimicrobial properties, particularly against various strains of bacteria and fungi. Epsilon-polylysine, a related compound, has been noted for its ability to inhibit microbial growth effectively, indicating that derivatives like N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine might share similar properties .

Case Study 1: Transdermal Delivery of Insulin

- Objective : To evaluate the efficacy of transfersomes containing N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine in delivering insulin.

- Findings : The study found that insulin encapsulated in transfersomes achieved nearly 100% therapeutic efficacy when applied topically. This method also reduced the pain associated with traditional injection methods .

Case Study 2: Antimicrobial Efficacy

- Objective : To assess the antimicrobial effectiveness of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine against common pathogens.

- Findings : Preliminary results indicated significant inhibition of bacterial growth in vitro, suggesting that this compound could be developed into an effective antimicrobial agent .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, and how are stereochemical outcomes controlled?

- Methodological Answer : Synthesis typically involves sequential protection/deprotection steps and glycosylation reactions. For example, methyl beta-D-galactopyranoside derivatives are functionalized using tert-butyldiphenylsilyl (TBDPS) ethers and isopropylidene acetals to protect hydroxyl groups. Glycosylation with activated donors (e.g., 2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl bromide) under halide-ion catalysis ensures regioselectivity . Final deprotection (e.g., hydrogenolysis for benzyl groups) yields the target compound. Stereochemistry is validated via NMR to confirm anomeric configuration and glycosidic linkages .

Q. Which analytical techniques are critical for characterizing N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify sugar ring conformations, anomeric configurations, and acyl group positions. For instance, NMR distinguishes beta-L-fucopyranosylamine via characteristic C1 signals at ~100–105 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight (292.33 g/mol, CHNO) and fragmentation patterns .

- Chromatography : HPLC or TLC monitors reaction progress and purity, using polar stationary phases (e.g., silica gel) and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address low yields in glycosylation steps during synthesis?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., aglycone formation). Strategies include:

- Optimized Catalysis : Halide-ion catalysts (e.g., silver triflate) improve leaving-group activation, enhancing glycosyl donor reactivity .

- Protecting Group Tuning : Bulky groups (e.g., TBDPS) reduce steric hindrance at reactive sites. For example, benzylidene acetals stabilize intermediates during multi-step synthesis .

- Solvent Selection : Anhydrous DMF or dichloromethane minimizes hydrolysis. Kinetic studies using NMR can identify optimal reaction times .

Q. What role does N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine play in glycoprotein interaction studies?

- Methodological Answer : The compound serves as a glycan mimic to probe lectin or glycosidase binding. For example:

- Enzyme Assays : Use as a competitive inhibitor in fucosidase activity assays. Activity is measured via chromogenic substrates (e.g., 4-nitrophenyl glycosides), where reduced hydrolysis indicates competitive binding .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to quantify binding kinetics with lectins (e.g., UEA-1). Response units (RU) correlate with affinity constants () .

Q. How can structural contradictions in NMR data be resolved for this compound?

- Methodological Answer : Discrepancies in signals may arise from dynamic conformations or impurities. Solutions include:

- Variable Temperature (VT) NMR : Resolves overlapping peaks by altering sample temperature (e.g., 25°C to 50°C) to shift equilibrium between conformers .

- 2D NMR Techniques : HSQC and HMBC correlate - couplings, confirming glycosidic linkages and acyl group positions .

- Comparative Analysis : Cross-reference with synthetic intermediates (e.g., methyl 2-O-benzyl-beta-D-galactopyranoside) to isolate spectral artifacts .

Methodological Considerations for Data Interpretation

- Contradictory Glycosylation Outcomes : If synthetic routes yield mixed anomers (alpha/beta), re-evaluate the leaving group (e.g., bromide vs. trichloroacetimidate) and solvent polarity. Polar solvents favor SN2 mechanisms, stabilizing beta-configurations .

- Enzyme Specificity Challenges : If binding assays show non-specific interactions, introduce negative controls (e.g., epsilon-aminocaproic acid) to isolate glycan-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。